molecular formula C8H12N2S B3011444 n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea CAS No. 660817-37-8

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea

Cat. No.: B3011444
CAS No.: 660817-37-8
M. Wt: 168.26
InChI Key: LBGARRDHDRSGJO-UHFFFAOYSA-N
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Description

n-Bicyclo(221)hept-5-en-2-ylthiourea is an organic compound with the molecular formula C8H12N2S It is a derivative of norbornene, a bicyclic hydrocarbon, and contains a thiourea functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea typically involves the reaction of norbornene derivatives with thiourea. One common method is the reaction of norbornene-2-carboxylic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. The reaction is carried out under reflux conditions, and the product is purified by recrystallization .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfonyl derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The thiourea group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles such as amines or alcohols can react with the thiourea group under mild conditions.

Major Products Formed

    Oxidation: Sulfonyl derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted thiourea derivatives depending on the nucleophile used.

Scientific Research Applications

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development due to its unique structure and reactivity.

    Industry: Used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea involves its interaction with various molecular targets. The thiourea group can form hydrogen bonds and interact with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bicyclic structure of the compound also allows it to fit into specific binding sites, enhancing its specificity and potency .

Comparison with Similar Compounds

Similar Compounds

    n-Bicyclo(2.2.1)hept-5-en-2-ylamine: Similar structure but contains an amine group instead of a thiourea group.

    n-Bicyclo(2.2.1)hept-5-en-2-ylisocyanate: Contains an isocyanate group, which has different reactivity compared to thiourea.

    n-Bicyclo(2.2.1)hept-5-en-2-ylsulfonamide: Contains a sulfonamide group, which has different chemical properties.

Uniqueness

n-Bicyclo(2.2.1)hept-5-en-2-ylthiourea is unique due to its combination of a bicyclic structure and a thiourea functional group. This combination imparts specific reactivity and binding properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

2-bicyclo[2.2.1]hept-5-enylthiourea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c9-8(11)10-7-4-5-1-2-6(7)3-5/h1-2,5-7H,3-4H2,(H3,9,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBGARRDHDRSGJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)NC(=S)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>25.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26727449
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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